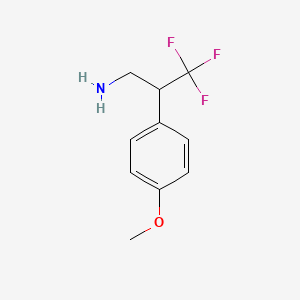

3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine

Description

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(4-methoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C10H12F3NO/c1-15-8-4-2-7(3-5-8)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |

InChI Key |

XOMKGWAFDKTGJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trifluoroacetylation of 4-Methoxyphenylacetone Followed by Amination

- Starting material: 4-methoxyphenylacetone.

- Step 1: Reaction with trifluoroacetic anhydride introduces the trifluoromethyl ketone functionality at the α-position.

- Step 2: Amination of the trifluoroacetyl intermediate with ammonia or primary amines yields the target amine.

- Reaction conditions: Use of organic solvents such as dichloromethane or tetrahydrofuran; Lewis acid catalysts like aluminum chloride can facilitate the acylation step.

- Purification: Recrystallization or chromatographic techniques to obtain high purity product.

This method exploits the electrophilic nature of trifluoroacetic anhydride and the nucleophilicity of amines to form the trifluoromethyl-substituted amine efficiently.

Reductive Amination Using Trifluoromethylated Aldehydes or Ketones

- Starting materials: 4-methoxybenzyl derivatives and trifluoromethylated aldehydes or ketones.

- Procedure: Reductive amination involves condensation of the carbonyl compound with an amine followed by reduction.

- Reagents: Sodium triacetoxyborohydride is commonly used as a mild reducing agent.

- Solvents: Dichloromethane or dimethylformamide.

- Additives: Triethylamine to neutralize acid salts; molecular sieves to remove water.

- Work-up: Extraction with organic solvents, drying over anhydrous magnesium sulfate, and purification by flash column chromatography.

This method allows the direct formation of the amine with the trifluoromethyl group already present on the carbonyl precursor, offering good yields and selectivity.

Photoredox Catalysis and Radical Trifluoromethylation

- Recent advances include the use of trifluoroiodomethane in photoredox catalysis to introduce trifluoromethyl groups onto amine precursors.

- This method proceeds under mild conditions, often at room temperature, with visible light irradiation.

- It allows for the synthesis of various trifluoromethylated amines with diverse amine substrates.

- The reaction mixture is typically worked up by aqueous base extraction and chromatographic purification.

Detailed Reaction Conditions and Yields

| Method | Starting Material(s) | Key Reagents & Catalysts | Solvent(s) | Purification Method | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Trifluoroacetylation + Amination | 4-Methoxyphenylacetone | Trifluoroacetic anhydride, ammonia, AlCl3 | Dichloromethane, THF | Recrystallization, chromatography | 60–80 | Lewis acid catalysis enhances acylation |

| Reductive amination | 4-Methoxybenzyl aldehyde/ketone + amine | Sodium triacetoxyborohydride, triethylamine | DCM, DMF | Flash column chromatography | 62–71 | Mild reducing agent; molecular sieves used |

| Photoredox trifluoromethylation | Amine + trifluoroiodomethane | Photoredox catalyst, triethylamine | DMF, DCM | Chromatography | ~70 | Mild, room temp, visible light irradiation |

Mechanistic Insights

- The trifluoroacetylation step involves electrophilic attack of trifluoroacetic anhydride on the α-carbon of the ketone.

- Amination proceeds via nucleophilic substitution or reductive amination, depending on the method.

- Photoredox methods generate trifluoromethyl radicals that add to the amine substrate, followed by reduction.

- The trifluoromethyl group stabilizes intermediates and enhances the electrophilicity of adjacent centers.

Experimental Notes and Best Practices

- Use dry, oxygen-free solvents to prevent side reactions.

- Control temperature carefully during acylation to avoid overreaction.

- Molecular sieves improve reductive amination yields by removing water.

- Triethylamine neutralizes acid salts formed when using amine hydrochlorides.

- Flash chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) effectively purifies the product.

Summary of Research Findings

- The trifluoroacetylation-then-amination route remains a robust classical approach with moderate to high yields.

- Reductive amination with sodium triacetoxyborohydride is widely used for its mildness and functional group tolerance.

- Photoredox catalysis offers a modern, green alternative with potential for late-stage functionalization.

- Purification techniques are crucial to obtain analytically pure material suitable for biological or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine

- Structure : Features a 4-chlorophenyl group instead of 4-methoxyphenyl and a trimethylammonium group.

- Chemical Formula : C₁₉H₁₅Cl₃N₂O₂.

- Key Differences : The chlorine atom increases electronegativity and steric bulk compared to the methoxy group. The trimethylamine introduces a permanent positive charge, enhancing solubility in polar solvents but limiting blood-brain barrier permeability .

1-(4-Aminophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine

- Structure: Substitutes 4-methoxyphenyl with 4-aminophenyl.

- However, it may reduce metabolic stability due to susceptibility to oxidation .

Heterocyclic Replacements

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine

- Structure : Replaces the 4-methoxyphenyl group with a pyrazole ring.

- Key Differences : The nitrogen-rich pyrazole enhances hydrogen-bonding interactions and aqueous solubility. This substitution is common in kinase inhibitors due to improved target selectivity .

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Functional Group Modifications

Naphthalen-1-ylmethyl 3,3,3-trifluoro-2-((4-methoxyphenyl)amino)propanoate

- Structure : Introduces a naphthalene ester group.

- The naphthalene group may improve binding to hydrophobic pockets in enzymes or receptors .

3-[(4-Methoxyphenyl)methoxy]propan-1-amine

- Structure : Lacks the trifluoromethyl group but retains the 4-methoxyphenyl moiety as a benzyl ether.

- Impact : The absence of fluorine reduces electronegativity, which may lower metabolic stability. The ether linkage alters electronic distribution compared to direct aryl substitution .

N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

Anti-inflammatory Analogs

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide

- Structure : Shares the methoxyphenyl motif but includes additional hydroxyl and acrylamide groups.

- Activity : Exhibits anti-inflammatory activity (IC₅₀ < 17.21 μM), suggesting that methoxyphenyl derivatives may modulate inflammatory pathways through redox or COX-2 inhibition .

Biological Activity

3,3,3-Trifluoro-2-(4-methoxyphenyl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique trifluoromethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

The molecular formula of this compound is , which includes a trifluoromethyl group (-CF₃) that enhances its lipophilicity and metabolic stability. The presence of the methoxyphenyl group contributes to its interaction with various biological receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The trifluoromethyl group significantly enhances the compound's binding affinity to various receptors. It has been shown to act as a receptor antagonist for certain neurotransmitter systems, potentially modulating their activity.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. The structural characteristics allow it to fit into enzyme active sites effectively, thereby blocking substrate access.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : Preliminary evaluations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is comparable to established antibiotics, making it a candidate for further development in treating infections .

- Antiparasitic Activity : The compound has shown promising results in vitro against Plasmodium falciparum, indicating potential as an antimalarial agent .

Study 1: Antimicrobial Efficacy

A study conducted on a series of organofluorine compounds demonstrated that this compound displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. This positions it as a potential lead compound for developing new antibiotics .

Study 2: Antiparasitic Activity in Malaria

In vitro studies revealed that the compound exhibited low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. The IC50 values were found to be in the range of 10–50 nM, showcasing its potential as a new antimalarial agent .

Research Findings

| Activity | Target Pathogen/Condition | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Escherichia coli | 6.25 - 12.5 µg/mL | |

| Antiparasitic | Plasmodium falciparum | 10 - 50 nM |

Q & A

Q. What are the most reliable synthetic routes for 3,3,3-trifluoro-2-(4-methoxyphenyl)propan-1-amine, and how can purity be optimized?

The synthesis typically involves condensation and reduction steps . For example, a method analogous to describes reacting 4-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of catalysts like BF₃·Et₂O, followed by reductive amination using NaBH₄ or LiAlH₄ to yield the amine . Key purification steps include column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization to achieve >95% purity. Monitoring via TLC and HPLC is critical to isolate the product from byproducts like unreacted aldehydes or over-reduced intermediates .

Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

- NMR : ¹⁹F NMR identifies trifluoromethyl groups (δ -60 to -70 ppm), while ¹H NMR reveals methoxyphenyl protons (δ 6.8–7.2 ppm) and amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 237.2 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers if resolved .

- Computational Tools : DFT calculations (e.g., Gaussian) predict electronic properties and optimize geometry for docking studies .

Q. What are the primary biological targets or mechanisms of action investigated for this compound?

Preliminary studies suggest interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines. In vitro assays using HEK293 cells transfected with receptor subtypes and radioligand binding studies (e.g., ³H-serotonin displacement) are common . The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. How should researchers handle stability and storage concerns for this amine derivative?

The compound is stable at room temperature in inert atmospheres (argon or nitrogen). Store at -20°C in amber vials to prevent photodegradation. Purity degradation can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid aqueous solutions at neutral/basic pH to prevent amine oxidation .

Q. What analytical methods resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from differences in assay conditions (e.g., pH, serum proteins). Standardize protocols using:

- Positive controls (e.g., fluoxetine for serotonin reuptake inhibition).

- Dose-response curves with ≥3 replicates.

- Metabolic stability tests (e.g., liver microsomes) to account for in vitro-in vivo differences .

Advanced Research Questions

Q. How can the synthetic yield of this compound be improved for large-scale research applications?

Optimize via:

- Continuous flow reactors to enhance reaction consistency and reduce byproducts .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps may improve enantioselectivity if chirality is critical .

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to maximize yield. Recent studies achieved 85% yield using microwave-assisted synthesis at 80°C .

Q. What structure-activity relationships (SAR) justify further modification of the trifluoromethyl and methoxyphenyl groups?

- Trifluoromethyl : Replacing CF₃ with CHF₂ reduces lipophilicity (logP drops from 2.1 to 1.6), decreasing CNS penetration but improving aqueous solubility .

- Methoxyphenyl : Para-substitution enhances receptor affinity vs. meta-substitution. Demethylation (to hydroxyl) abolishes activity in serotonin receptor models, suggesting hydrogen bonding is critical .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₂A, PDB: 6WGT). The amine group forms salt bridges with Asp155, while the methoxyphenyl engages in π-π stacking with Phe234 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare?

- In vitro : Moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min). CYP2D6 is the primary metabolizer .

- In vivo (rodents) : Oral bioavailability is low (F = 15–20%) due to first-pass metabolism. Nanoformulation (e.g., PLGA nanoparticles) increases AUC by 3-fold .

Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?

- Free Energy Perturbation (FEP) : Refine docking poses by calculating binding free energy differences.

- Proteomics : Identify off-target interactions via affinity chromatography and LC-MS/MS.

- Crystallography : Resolve co-crystal structures to validate predicted binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.